molecular formula C22H28O5 B089391 Pyrethrin II CAS No. 121-29-9

Pyrethrin II

Cat. No. B089391
CAS RN: 121-29-9
M. Wt: 372.5 g/mol
InChI Key: VJFUPGQZSXIULQ-XIGJTORUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of Pyrethrin II has been a subject of scientific interest for decades. Early works by Crombie et al. (1948) laid foundational knowledge for the synthesis of various Pyrethrins, showcasing the feasibility of synthesizing these compounds from basic chemical precursors (Crombie, Elliott, Harper, & Reed, 1948). Additionally, modern synthetic methods have further refined the process, enabling the creation of Pyrethrin II and its analogs from biomass-derived chemicals with high yields, as demonstrated by Chang et al. (2014), which highlights the ongoing advancements in Pyrethrin synthesis (Chang, Dutta, Becnel, Estep, & Mascal, 2014).

Molecular Structure Analysis

The molecular structure of Pyrethrin II has been elucidated through various analytical techniques, including X-ray diffraction. Begley et al. (1972) provided detailed insights into the absolute configuration of Pyrethrin II, revealing its stereochemical arrangement and contributing to a deeper understanding of its activity at the molecular level (Begley, Crombie, Simmonds, & Whiting, 1972).

Chemical Reactions and Properties

Pyrethrin II participates in various chemical reactions characteristic of its functional groups. Freemont et al. (2016) explored the oxidative metabolism of Pyrethrin II in mammals, shedding light on its degradation pathways and the stability of its cyclopropane ester linkage, which is crucial for its insecticidal activity (Freemont, Littler, Hutt, Mauger, Meyer, Winkler, Kerr, Ryan, Cole, & Duggan, 2016).

Scientific Research Applications

  • Insecticidal Activity : Pyrethrin II, along with other pyrethrin compounds, is renowned for its potent insecticidal properties. These compounds are highly effective against a broad range of pests while having minimal adverse effects on human health and the environment. Pyrethrins, including Pyrethrin II, are produced in plants like Dalmatian pyrethrum (Tanacetum cinerariifolium), and their insecticidal properties have been the focus of extensive research over the last century. This research includes studying the biosynthesis of pyrethrins, the factors influencing their content in plants, and the development of new phytochemical insecticide products containing these compounds (Jeran et al., 2020).

  • Biological Effects : Pyrethrin II has been studied for its effects on biological systems. For instance, research on HepG2 cells showed that natural pyrethrins, including Pyrethrin II, can induce autophagy through the AMPK/mTOR signaling pathway, revealing potential risks to human health (Yang et al., 2018). Additionally, the interaction between pyrethrin and piperonyl butoxide (PBO) has been investigated, particularly in terms of their effects on neuronal sodium homeostasis (Kakko et al., 2000).

  • Environmental Impact and Safety : The environmental impact of pyrethrin II and other related compounds is another area of active research. Studies focus on their rapid breakdown upon exposure to light and air, their metabolism, and their use in organic farming due to their low toxicity to mammals. Research also delves into the potential bioaccumulation in marine mammals and humans, as well as their carcinogenic, neurotoxic, and immunosuppressive properties (Aznar-Alemany & Eljarrat, 2020).

Safety And Hazards

Pyrethrins and pyrethroids are insecticides that are applied to crops, garden plants, pets, and also directly to humans . High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness .

Future Directions

The development of pyrethroids over the last century can be divided into two categories: (1) ingredients of household insecticides for use in and around the home, emphasizing safety, and (2) photostable ingredients for outdoor use as agricultural chemicals and for larvicides of sanitary pests .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFUPGQZSXIULQ-XIGJTORUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042353
Record name Pyrethrin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 200 °C at 0.1 mm Hg, decomposes
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, carbon tetrachloride, Soluble in petroleum ether (less sol than pyrethrin I), kerosene, ethylene dichloride, nitromethane, In water, 9.0 mg/L (temperature not specified)
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.98X10-7 mm Hg at 25 °C
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pyrethrin II

Color/Form

Viscous liquid

CAS RN

121-29-9
Record name Pyrethrin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrethrin II [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-[(1E)-3-methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethyl-, (1S)-2-methyl-4-oxo-3-(2Z)-2,4-pentadien-1-yl-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrethrin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)](3β)-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRETHRIN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9245585U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRETHRIN II
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6303
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrethrin II
Reactant of Route 2
Pyrethrin II
Reactant of Route 3
Reactant of Route 3
Pyrethrin II
Reactant of Route 4
Reactant of Route 4
Pyrethrin II
Reactant of Route 5
Reactant of Route 5
Pyrethrin II
Reactant of Route 6
Pyrethrin II

Citations

For This Compound
1,650
Citations
M Elliott, NF Janes, EC Kimmel… - Journal of agricultural …, 1972 - ACS Publications
… The oral administration of radio-labeled pyrethrin I, pyrethrin II, and allethrin to rats produces … Also, the m-2',4'-pentadienyl side chain of pyrethrin I and pyrethrin II is modified to give a cw-…
Number of citations: 116 pubs.acs.org
R Matsui, K Takiguchi, N Kuwata, K Oki, K Takahashi… - Scientific reports, 2020 - nature.com
… chromatogram of the leaf extract of treated plants detecting for endogenous pyrethrin II. Insets indicate the fragmentation patterns of deuterium labeled pyrethrin II (i) and pyrethrin II (ii). …
Number of citations: 12 www.nature.com
I Yamamoto, JE Casida - Journal of Economic Entomology, 1966 - academic.oup.com
… On reaction with diazomethane, the major metabolite yielded a neutral ester product which duomatographed in the general region of pyrethrin II. This evidence suggested that the major …
Number of citations: 85 academic.oup.com
R Moorman, KT Nguyen - Journal of AOAC International, 1997 - academic.oup.com
… Two groupings of 3 peaks each will repre sent the test substances in the order of cinerin I, jasmolin I, and pyrethrin I, and later cinerin II, jasmolin II, and pyrethrin II (2). This theoretical …
Number of citations: 11 academic.oup.com
I Yamamoto, M Elliott, JE Casida - Bulletin of the World Health …, 1971 - ncbi.nlm.nih.gov
… Metabolites of pyrethrin I and pyrethrin II occur in the expired air, urine, and faeces of rats to which these compounds are administered. The oral administration of a single dose of …
Number of citations: 21 www.ncbi.nlm.nih.gov
Y Hata, S Zimmermann, M Quitschau… - Journal of agricultural …, 2011 - ACS Publications
… We isolated the five pyrethrins [ie, pyrethrin II (1), jasmolin II (2), cinerin II (3), pyrethrin I (4), … Pyrethrin II (1) was the most selective antiplasmodial compound, with a selectivity index of …
Number of citations: 37 pubs.acs.org
WHT Pan, CC Chang, TT Su, F Lee, MRS Fuh - Talanta, 1995 - Elsevier
… A preparative supercritical fluid extraction system is described and was used with supercritical carbon dioxide to extract the active insecticide components pyrethrin I (PI) and pyrethrin II (…
Number of citations: 43 www.sciencedirect.com
JC MITCHELL, G DUPUIS… - British Journal of …, 1972 - Wiley Online Library
… which were tested, pyrethrin II was also allergenic in this case. … Repeated ehromatography afforded pure pyrethrin II, einerin II … , jasmolin II after 7-6 min and pyrethrin II after 10-4 min. …
Number of citations: 48 onlinelibrary.wiley.com
K Essig, ZJ Zhao - Lc Gc North America, 2001 - alfresco-static-files.s3.amazonaws …
… II, cinerin II, and pyrethrin II. The temperature for the injector and … The lower assay value for the GC analysis of pyrethrin-II was … weighing of the pyrethrin-II fraction. Further substantiating …
M Matsui, H Meguro, H Yoshioka - Agricultural and Biological …, 1964 - Taylor & Francis
… reported that pyrethrin I and cinerin I were 4 times as toxic as respective pyrethrin II and cinerin II against house flies. Their biological test was expressed by kill % and their rethrins II …
Number of citations: 13 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.